1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol

Description

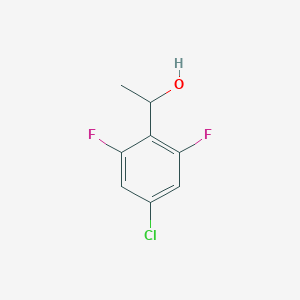

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is a halogenated aromatic alcohol characterized by a benzene ring substituted with chlorine at the para position and fluorine atoms at the ortho positions (2 and 6). The ethanol functional group (-CH2OH) is attached to the aromatic core.

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(4-chloro-2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |

InChI Key |

FEZAYJFPSUJOCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the reduction of 1-(4-chloro-2,6-difluorophenyl)ethanone to the corresponding chiral alcohol using a metal catalyst and hydrogen donors such as formic acid and triethylamine. The process is notable for its mild conditions, high enantioselectivity, and suitability for industrial scale.

Catalysts and Hydrogen Donors

- Catalysts: Rhodium (Rh) or Iridium (Ir) complexes with halogen ligands (Cl, Br, I) are employed. Specific catalysts include compounds of formula (IIIa) and (IIIb), which are chiral metal complexes facilitating enantioselective hydrogen transfer.

- Hydrogen donors: Formic acid combined with triethylamine, sodium formate with formic acid, or ammonium formate salts are used as hydrogen sources.

Reaction Conditions

- Solvents: Toluene and dichloromethane are preferred solvents, though others like tetrahydrofuran, ethyl acetate, acetonitrile, and dimethylformamide can be used.

- Temperature: Reactions are typically conducted between -25 °C and 75 °C, with optimal yields around 20 °C to 40 °C.

- Reaction time: Overnight stirring (approximately 12-16 hours) is common to ensure complete conversion.

Procedure Summary

- The ketone substrate is mixed with the catalyst and solvent.

- A premixed solution of formic acid and triethylamine is added gradually at room temperature.

- The mixture is stirred and heated to reflux or maintained at 30-40 °C overnight.

- After reaction completion, the mixture is quenched with water, and the organic phase is separated.

- Purification is performed by silica gel column chromatography using petroleum ether and ethyl acetate (10:1) as eluent.

Performance Metrics

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 0.00066 equivalents (relative to substrate) |

| Substrate concentration | 0.2 mol scale (e.g., 38 g) |

| Yield | 65-70% isolated yield |

| Enantiomeric excess (e.e.) | 96-99.5% (optically pure) |

| Reaction temperature | 20-40 °C |

| Solvent | Toluene or dichloromethane |

Example Data from Literature

| Example | Substrate (g) | Catalyst (g) | Solvent (mL) | Hydrogen Donor | Temp (°C) | Yield (g) | e.e. (%) |

|---|---|---|---|---|---|---|---|

| 1 | 38 | 0.098 | 400 (toluene) | Formic acid + triethylamine | Reflux (~75) | 26.9 | 98.3 |

| 2 | 3.8 | 0.0098 | 40 (dichloromethane) | Formic acid + triethylamine | 30 | 2.6 | 98.3 |

| 3 | 3.8 | 0.009 | 40 (toluene) | Formic acid + triethylamine | 30 | 2.7 | 98.0 |

| 4 | 38 | 0.009 | 300 (water) + extraction | Sodium formate + formic acid | 40 | 25.1 | 98.0 |

These examples demonstrate the robustness and reproducibility of the catalytic hydrogen transfer method, yielding high optical purity and good isolated yields.

Borane-Based Reduction Method

Overview

An alternative preparation involves the use of borane reagents in the presence of chiral ligands such as S-diphenylprolinol to achieve enantioselective reduction of the ketone.

Reaction Conditions

- Reagents: Trimethoxyborane and borane dimethyl sulfide complex.

- Solvent: Toluene.

- Temperature: 35-45 °C during reagent addition and reaction.

- Reaction time: Several hours including staged addition of reagents and substrate.

Procedure Summary

- S-diphenylprolinol is pre-complexed with trimethoxyborane in toluene at 40 °C.

- Borane dimethyl sulfide is added slowly, followed by slow addition of the ketone substrate solution.

- After completion, methanol is added carefully to quench excess borane.

- The mixture is subjected to reduced pressure distillation to remove volatiles.

- The product is isolated after aqueous workup and purification.

Advantages

- High stereoselectivity due to chiral ligand.

- Suitable for sensitive substrates.

- Controlled reaction conditions minimize side reactions.

Limitations

- Use of borane reagents requires careful handling due to toxicity and reactivity.

- More complex reagent preparation compared to catalytic hydrogen transfer.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Hydrogen Transfer | Borane-Based Reduction |

|---|---|---|

| Catalyst | Rh/Ir complexes | Chiral ligand + borane complex |

| Hydrogen source | Formic acid/triethylamine or sodium formate | Borane dimethyl sulfide |

| Solvent | Toluene, dichloromethane | Toluene |

| Temperature | 20-40 °C | 35-45 °C |

| Reaction time | Overnight (12-16 h) | Several hours |

| Enantiomeric excess (e.e.) | 96-99.5% | High (comparable) |

| Yield | 65-70% isolated | Comparable |

| Industrial suitability | High (simple, low cost) | Moderate (handling borane) |

Summary of Research Findings

- The catalytic hydrogen transfer method using Rh or Ir catalysts with formic acid and triethylamine is the most documented and industrially viable approach for preparing 1-(4-chloro-2,6-difluorophenyl)ethan-1-ol with high enantiomeric purity and good yield.

- Reaction parameters such as solvent choice, temperature, and catalyst loading critically influence the optical purity and yield.

- Borane-based reductions offer an alternative with high stereoselectivity but involve more complex reagent handling.

- Purification typically involves silica gel chromatography with petroleum ether and ethyl acetate mixtures.

- Optical purity is routinely confirmed by chiral HPLC using Chiralpak IC columns under specified conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,6-difluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield the corresponding alkane, 1-(4-Chloro-2,6-difluorophenyl)ethane, using strong reducing agents.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: 1-(4-Chloro-2,6-difluorophenyl)ethanone.

Reduction: 1-(4-Chloro-2,6-difluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for the modification and development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been utilized in the synthesis of anti-HIV agents, where modifications to the phenyl ring can lead to compounds with improved antiviral activity against resistant strains of the virus .

Case Study: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. In studies involving HIV-1 variants, compounds synthesized from this intermediate showed effective inhibition of viral replication . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could enhance binding affinity to the viral reverse transcriptase, thus improving therapeutic outcomes.

Organic Synthesis

Intermediate for Complex Molecules

The compound is widely used as an intermediate in organic synthesis. It facilitates the creation of complex organic molecules through various chemical reactions such as oxidation and substitution. Its ability to undergo transformations makes it a versatile reagent in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Imines, Nitriles | Useful for creating nitrogen-containing compounds |

| Substitution | Substituted Phenyl Ethanamines | Allows for diversification of chemical libraries |

| Reduction | Alkanes | Can be used in reductive amination processes |

Biological Studies

Investigating Biological Effects

The compound's biological activity has been a subject of investigation, particularly regarding its effects on various biological systems. Studies have explored its potential as a bioactive compound that can modulate biochemical pathways, potentially influencing neurotransmission and metabolic processes.

Case Study: Neurotransmission Modulation

In animal models, derivatives of this compound were found to interact with neurotransmitter receptors, suggesting a role in modulating synaptic activity. This property could be leveraged for developing treatments for neurological disorders .

Industrial Chemistry

Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts unique properties that can enhance the performance of agricultural products.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Used in formulations to improve crop yield |

| Specialty Chemicals | Serves as a precursor for high-performance materials |

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The presence of chloro and fluorine substituents can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol with structurally related compounds:

Key Observations:

- 2,6-Difluorophenyl analogs (e.g., 1-(2,6-Difluorophenyl)ethanol) lack chlorine, reducing molecular weight and lipophilicity, which may improve aqueous solubility .

- Functional Group Differences: The ethanol group (-CH₂OH) enables hydrogen bonding, enhancing solubility relative to the ethanone (-COCH₃) analog, which is more electrophilic and prone to condensation reactions .

Biological Activity

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol, a compound characterized by its unique halogenated aromatic structure, has garnered attention in various fields of biological research. Its structural properties allow it to interact with biological systems, making it a subject of interest for medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClF2O. Its structure features a chloro and two fluoro substituents on a phenyl ring, which significantly influence its reactivity and biological interactions.

This compound interacts with various molecular targets within biological systems. Its mechanism of action can be categorized into the following pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, studies indicate that it may modulate the activity of cytochrome P450 enzymes, affecting drug metabolism and clearance rates in the body.

- Receptor Binding : Due to its structural similarity to biologically active amines, this compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits moderate activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |

| Human Lung Adenocarcinoma (LXFA 629) | 5.13 |

| Human Melanoma (MEXF 462) | 0.48 |

The presence of electron-withdrawing groups at the para position enhances its biological activity, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology. Preliminary findings indicate that it may influence mood and cognitive functions by modulating serotonin and dopamine pathways.

Case Study 1: Enzyme Interaction

A recent investigation focused on the interaction of this compound with human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. The compound demonstrated selective inhibition of hCA IX at nanomolar concentrations, indicating its potential as a therapeutic agent in conditions where hCA IX is overexpressed, such as certain cancers .

Case Study 2: Antiviral Activity

Another study explored the antiviral properties of structurally related compounds, revealing that derivatives of this compound exhibited significant inhibitory effects against HIV-1 reverse transcriptase (RT). These findings suggest that modifications to the compound could lead to new antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.